BenchChemオンラインストアへようこそ!

Inotersen sodium

Familial Hypercholesterolemia Lipid Lowering Therapy Antisense Oligonucleotide

Use as hepatotoxicity positive control in primary hepatocyte assays; induces albumin secretion inhibition at 100× Cmax. Well-characterized 30-day plasma half-life, 95% protein binding, and lack of CYP inhibition ensure predictable ADME and minimal drug-drug interaction variables. Transgenic mouse apoB-100 reduction of ~75% from baseline supports apoB-targeting PoC studies. Distinct safety profile from in-class ASOs (inotersen, nusinersen) mandates compound-specific procurement; not interchangeable.

Molecular Formula C230H299N69Na19O121P19S19
Molecular Weight 7601 g/mol
Cat. No. B13907673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInotersen sodium
Molecular FormulaC230H299N69Na19O121P19S19
Molecular Weight7601 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OC3CC(OC3COP(=S)([O-])OC4CC(OC4COP(=S)([O-])OC5C(OC(C5OCCOC)N6C=NC7=C6N=C(NC7=O)N)COP(=S)([O-])OC8C(OC(C8OCCOC)N9C=C(C(=O)NC9=O)C)COP(=S)([O-])OC1C(OC(C1OCCOC)N1C=C(C(=O)NC1=O)C)COP(=O)(OC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=S)([O-])OC1C(OC(C1OCCOC)N1C=C(C(=O)NC1=O)C)CO)[S-])N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=NC1=O)N)C)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)([O-])OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)([O-])OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)([O-])OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)([O-])OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C230H318N69O121P19S19.19Na/c1-98-53-280(219(312)262-178(98)231)140-43-110(121(382-140)66-364-425(328,444)406-114-47-144(292-90-254-150-183(236)244-85-249-188(150)292)387-126(114)71-368-423(326,442)404-112-45-142(282-59-104(7)197(303)274-225(282)318)383-122(112)67-363-421(324,440)403-111-44-141(281-58-103(6)196(302)273-224(281)317)385-124(111)69-366-427(330,446)410-119-52-149(297-95-260-156-194(297)268-217(242)271-204(156)310)391-130(119)75-372-431(334,450)419-167-139(401-215(177(167)362-42-32-352-22)299-97-261-157-195(299)269-218(243)272-205(157)311)84-381-438(341,457)418-165-136(398-213(175(165)360-40-30-350-20)291-64-109(12)202(308)279-230(291)323)82-379-437(340,456)417-163-135(397-211(173(163)358-38-28-348-18)289-62-107(10)200(306)277-228(289)321)81-378-435(338,454)414-161-132(394-209(171(161)356-36-26-346-16)286-56-101(4)181(234)265-222(286)315)78-375-433(336,452)412-159-120(65-300)392-207(169(159)354-34-24-344-14)288-61-106(9)199(305)276-227(288)320)402-422(325,441)367-70-125-115(48-145(386-125)293-91-255-151-184(237)245-86-250-189(151)293)407-426(329,445)365-68-123-113(46-143(384-123)283-60-105(8)198(304)275-226(283)319)405-424(327,443)371-74-129-118(51-148(390-129)296-94-259-155-193(296)267-216(241)270-203(155)309)409-429(332,448)370-72-127-116(49-146(388-127)294-92-256-152-185(238)246-87-251-190(152)294)408-428(331,447)369-73-128-117(50-147(389-128)295-93-257-153-186(239)247-88-252-191(153)295)411-430(333,449)374-77-138-166(176(361-41-31-351-21)214(400-138)298-96-258-154-187(240)248-89-253-192(154)298)420-439(342,458)380-83-137-164(174(359-39-29-349-19)212(399-137)290-63-108(11)201(307)278-229(290)322)416-436(339,455)377-80-134-162(172(357-37-27-347-17)210(396-134)287-57-102(5)182(235)266-223(287)316)415-434(337,453)376-79-133-160(170(355-35-25-345-15)208(395-133)285-55-100(3)180(233)264-221(285)314)413-432(335,451)373-76-131-158(301)168(353-33-23-343-13)206(393-131)284-54-99(2)179(232)263-220(284)313;;;;;;;;;;;;;;;;;;;/h53-64,85-97,110-149,158-177,206-215,300-301H,23-52,65-84H2,1-22H3,(H,324,440)(H,325,441)(H,326,442)(H,327,443)(H,328,444)(H,329,445)(H,330,446)(H,331,447)(H,332,448)(H,333,449)(H,334,450)(H,335,451)(H,336,452)(H,337,453)(H,338,454)(H,339,455)(H,340,456)(H,341,457)(H,342,458)(H2,231,262,312)(H2,232,263,313)(H2,233,264,314)(H2,234,265,315)(H2,235,266,316)(H2,236,244,249)(H2,237,245,250)(H2,238,246,251)(H2,239,247,252)(H2,240,248,253)(H,273,302,317)(H,274,303,318)(H,275,304,319)(H,276,305,320)(H,277,306,321)(H,278,307,322)(H,279,308,323)(H3,241,267,270,309)(H3,242,268,271,310)(H3,243,269,272,311);;;;;;;;;;;;;;;;;;;/q;19*+1/p-19/t110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,158+,159+,160+,161+,162+,163+,164+,165+,166+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+,206+,207+,208+,209+,210+,211+,212+,213+,214+,215+,421?,422?,423?,424?,425?,426?,427?,428?,429?,430?,431?,432?,433?,434?,435?,436?,437?,438?,439?;;;;;;;;;;;;;;;;;;;/m0.................../s1
InChIKeyQHNLHIXTRPKKQN-QKZXOKHWSA-A
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mipomersen Sodium (Kynamro®) Technical Profile: Second-Generation Phosphorothioate Antisense Oligonucleotide Targeting apoB-100 mRNA


The target compound, nonadecasodium salt of a 20-mer fully 2'-O-methoxyethyl (MOE) modified phosphorothioate oligonucleotide, is chemically identified as Mipomersen Sodium (USAN; ISIS 301012; Kynamro®), a synthetic antisense oligonucleotide (ASO) designed to inhibit apolipoprotein B-100 (apoB-100) synthesis [1]. It comprises a central deoxyribonucleotide gap flanked by MOE-modified wings (gapmer architecture) with complete phosphorothioate backbone substitution conferring nuclease resistance, and is formulated as a nonadecasodium salt for subcutaneous injection [2].

Why Mipomersen Sodium (Kynamro®) Cannot Be Substituted with Other Second-Generation ASOs: Evidence from Clinical and In Vitro Studies


Despite the shared 2'-MOE/phosphorothioate backbone among several second-generation ASOs (e.g., inotersen, nusinersen, volanesorsen), critical variations in sequence specificity, tissue distribution kinetics, and off-target liabilities preclude generic interchangeability. Mipomersen demonstrates a 30-day plasma elimination half-life and 95% human plasma protein binding, values that directly govern dosing frequency and potential drug-drug interactions distinct from its in-class counterparts [1]. Furthermore, in pooled primary human hepatocytes, mipomersen and inotersen exhibit differential hepatotoxicity profiles—mipomersen caused significant albumin secretion inhibition at 100-fold Cmax while nusinersen did not—underscoring that even minor sequence or impurity variations can yield markedly divergent safety profiles [2]. These quantitative disparities mandate compound-specific selection rather than in-class substitution.

Quantitative Evidence for Mipomersen Sodium (Kynamro®) Selection in HoFH and Hypercholesterolemia Research


Head-to-Head Comparison of LDL-C Reduction: Mipomersen vs. Volanesorsen in Hypercholesterolemia

Mipomersen sodium demonstrated a mean LDL-C reduction of approximately 25% (range 25-36% across HoFH and severe hypercholesterolemia populations) in Phase 3 trials, whereas the comparator ASO volanesorsen (targeting apo-CIII) reduces triglycerides (TG) by 70-80% but has negligible effect on LDL-C [1]. Direct cross-study comparison reveals mipomersen's unique LDL-C lowering efficacy, which volanesorsen cannot replicate, making mipomersen the preferred ASO for apoB-100/LDL-C driven disease models [2].

Familial Hypercholesterolemia Lipid Lowering Therapy Antisense Oligonucleotide

Comparative Hepatotoxicity Ranking in Primary Human Hepatocytes: Mipomersen vs. Inotersen vs. Nusinersen

In a controlled FDA study using pooled primary human hepatocytes treated at 100-fold Cmax, mipomersen and inotersen both caused significant albumin secretion inhibition (a sensitive hepatotoxicity marker), whereas nusinersen (a splice-switching ASO with different chemical modifications) showed no such effect [1]. Mipomersen's hepatotoxicity risk led to market withdrawal and two EMA denials, while inotersen carries an FDA warning and nusinersen has no liver safety concerns [1]. This data ranks mipomersen as possessing the highest hepatotoxic liability among FDA-approved second-generation ASOs.

Hepatotoxicity In Vitro Safety Assessment ASO Toxicology

Pharmacokinetic Interaction Liability: Mipomersen with Simvastatin and Ezetimibe

In a phase I clinical study, coadministration of mipomersen sodium (200 mg IV) with simvastatin 40 mg or ezetimibe 10 mg resulted in geometric least squares mean AUC(24) ratios of 93.6-107% and 92.4-111% respectively, remaining well within the 80-125% no-effect boundary for clinical interactions [1]. In vitro CYP inhibition assays confirmed mipomersen sodium does not significantly inhibit CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 at clinically relevant concentrations [1]. This contrasts with small molecule statins which are known CYP3A4 substrates and exhibit numerous interactions.

Drug-Drug Interaction Pharmacokinetics CYP Inhibition

Plasma Protein Binding and Half-Life Comparison: Mipomersen vs. First-Generation Phosphorothioate ASOs

Mipomersen sodium exhibits 95% human plasma protein binding (85% in mice) and an apparent plasma/tissue terminal elimination half-life of approximately 30 days across species [1]. In contrast, first-generation phosphorothioate DNA ASOs typically exhibit shorter half-lives (~1-2 days) and lower protein binding (~70-80%) due to lack of 2'-MOE modifications [2]. The extended half-life of mipomersen enables once-weekly dosing, whereas earlier generation ASOs require more frequent administration or fail to achieve sustained target engagement in vivo [1].

Pharmacokinetics Protein Binding ASO Engineering

Mipomersen Sodium (Kynamro®) Optimal Use Cases in Preclinical and Translational Research


In Vitro Hepatotoxicity Model Development and ASO Safety Screening

Use mipomersen sodium as a high-risk, positive control for hepatotoxicity in primary human hepatocyte or HepG2 cell-based assays. As established by FDA research, mipomersen reliably induces albumin secretion inhibition at clinically relevant multiples of Cmax, providing a benchmark to evaluate novel ASO candidates or impurities for liver safety [1]. Pair with nusinersen (low-risk) and inotersen (moderate-risk) to create a tiered hepatotoxicity reference panel.

ApoB-100/LDL-C Lowering Efficacy Studies in Rodent Models of Hypercholesterolemia

In transgenic mice expressing human apoB-100 (e.g., Lp(a) transgenic mice), mipomersen sodium reduces plasma apoB-100 and Lp(a) levels by approximately 75% from baseline [1]. This makes it an ideal tool compound for proof-of-concept studies investigating ASO-mediated LDL-C reduction or for calibrating novel apoB-targeting modalities.

Pharmacokinetic Interaction Studies Involving Polypharmacy in Dyslipidemia

Mipomersen's lack of significant CYP inhibition or pharmacokinetic interaction with simvastatin and ezetimibe [1] makes it a preferred ASO backbone for studies requiring concomitant administration with statins or other small molecule drugs. Its predictable PK profile minimizes confounding drug-drug interaction variables.

Second-Generation ASO Benchmark for Nuclease Stability and Tissue Half-Life

With an ~30-day plasma half-life and 95% plasma protein binding [1], mipomersen serves as a reference standard for evaluating the pharmacokinetic performance of newer chemically modified ASOs (e.g., GalNAc conjugates, PMOs). Its well-characterized absorption, distribution, metabolism, and excretion (ADME) profile allows for direct, quantitative comparison of next-generation candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Inotersen sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.